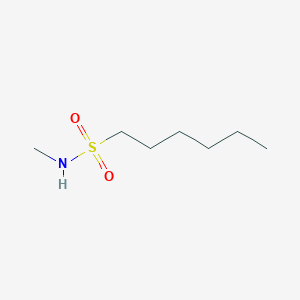

N-methylhexane-1-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H17NO2S |

|---|---|

Molecular Weight |

179.28 g/mol |

IUPAC Name |

N-methylhexane-1-sulfonamide |

InChI |

InChI=1S/C7H17NO2S/c1-3-4-5-6-7-11(9,10)8-2/h8H,3-7H2,1-2H3 |

InChI Key |

APPLCDGNMRAWSW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCS(=O)(=O)NC |

Origin of Product |

United States |

Use of Solid Supported Bases and Catalysts:

One effective strategy to simplify byproduct removal is the use of solid-supported bases. Instead of using a soluble amine base, an insoluble base such as potassium carbonate (K₂CO₃) can be used. sci-hub.se The resulting potassium chloride (KCl) and any unreacted base can be easily removed by simple filtration, eliminating the need for aqueous workups to remove soluble amine salts. This reduces water consumption and the generation of aqueous waste streams. Some solid supports have also been shown to have a catalytic effect in the formation of sulfonamides. researchgate.net For instance, the use of a transition metal fluoride (B91410) like FeF₃ adsorbed on molecular sieves can act as a solid support catalyst, potentially increasing the reaction yield and simplifying purification. rsc.org

Solvent Free and Alternative Solvent Systems:

The use of volatile organic compounds (VOCs) as solvents is a major contributor to the environmental impact of chemical syntheses. For the synthesis of N-methylhexane-1-sulfonamide, several alternatives can be considered:

Solvent-Free (Neat) Reactions: The reaction between hexane-1-sulfonyl chloride and methylamine (B109427) could potentially be carried out without a solvent, especially if one of the reactants is a liquid at the reaction temperature. sci-hub.se This eliminates solvent waste entirely. Mechanochemical approaches, where the reaction is induced by mechanical force in a ball mill, represent another promising solvent-free method. bohrium.com

Green Solvents: Replacing hazardous solvents with more environmentally friendly alternatives is a key principle of green chemistry. Water or ethanol (B145695) can be used as solvents for the synthesis of some sulfonamides, eliminating the need for chlorinated hydrocarbons. sci-hub.se The use of deep eutectic solvents (DESs) is another innovative approach, as they are often biodegradable, have low toxicity, and can be recycled.

Solvent Recycling: In processes where solvents are still necessary, implementing robust solvent recovery and recycling programs can drastically reduce waste and operational costs. consensus.appacsgcipr.orgseppure.comalaquainc.com Techniques like distillation and nanofiltration can be employed to purify and reuse solvents, minimizing their environmental footprint. consensus.appalaquainc.com

Alternative Alkylation and Amination Methods:

Derivatization at the Nitrogen Atom

The nitrogen atom of the sulfonamide group is a key site for chemical modification, enabling the formation of a range of derivatives with altered reactivity and properties.

N-Acylation and N-Sulfonylation Reactions

N-Acylsulfonamides are a significant class of compounds in medicinal chemistry, often used as bioisosteres for carboxylic acids. nih.gov The N-acylation of this compound can be achieved through various methods. Traditional approaches often involve the use of acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine. semanticscholar.org More contemporary and efficient methods utilize reagents such as N-acylbenzotriazoles in the presence of sodium hydride, which can lead to high yields of the corresponding N-acylsulfonamides. semanticscholar.org Additionally, one-pot procedures have been developed where a primary amine is first sulfonylated and then acylated in situ, offering a streamlined approach to these derivatives. researchgate.net Green chemistry approaches, such as using ultrasound irradiation in catalyst- and solvent-free conditions with acetic anhydride, have also proven effective for the N-acylation of sulfonamides. orientjchem.org

N-Sulfonylation, the addition of another sulfonyl group to the nitrogen atom, can also be accomplished. For instance, a secondary sulfonamide can be prepared and subsequently N-sulfonylated to yield the final product. nih.gov These reactions broaden the synthetic utility of this compound, allowing for the creation of a diverse library of compounds.

Table 1: Selected Methods for N-Acylation of Sulfonamides

| Acylating Agent | Catalyst/Conditions | Yield (%) | Reference |

| Acyl Chlorides/Anhydrides | Triethylamine, Pyridine | Varies | semanticscholar.org |

| N-Acylbenzotriazoles | Sodium Hydride | 76-100 | semanticscholar.org |

| Acetic Anhydride | Ultrasound Irradiation (Solvent-free) | High | orientjchem.org |

| Acyl Chlorides | P2O5/SiO2 | Good to Excellent | researchgate.net |

| Carboxylic Acid Anhydrides | 96% H2SO4 (catalytic) | 44-98 | semanticscholar.org |

Formation of N-Sulfonylimines and Their Reactivity

N-sulfonylimines are valuable synthetic intermediates due to their stability and reactivity as electrophiles. nih.govnih.gov They are typically formed through the condensation of a sulfonamide with an aldehyde. nih.gov Various methods have been developed to facilitate this transformation. Lewis acids like aluminum chloride (AlCl3) can be used as catalysts, often under solvent-free conditions. umich.edu Other effective catalysts include tris(2,2,2-trifluoroethyl)borate and iron(III) in combination with l-valine (B1682139) and 4-OH-TEMPO. organic-chemistry.org A greener approach involves using neutral aluminum oxide (Al2O3) as a reusable dehydrating agent, which promotes the reaction in high yields without the need for a catalyst. nih.gov

Once formed, N-sulfonylimines derived from this compound can participate in a wide array of chemical reactions. They are excellent electrophiles for nucleophilic additions, leading to the synthesis of chiral amines. nih.gov They also undergo cycloaddition reactions, aza-Friedel–Crafts reactions, ene reactions, and imino-aldol reactions. nih.gov Furthermore, these imines can be readily reduced to afford the corresponding N-alkylsulfonamides. nih.gov A notable application is their use in NHC-catalyzed reactions that lead to the formation of sulfinates, which are versatile intermediates for further functionalization. chemrxiv.org

Deaminative Functionalization Strategies

Deaminative functionalization allows for the conversion of the amine group in primary sulfonamides to other functional groups, a challenging yet powerful transformation in synthetic chemistry. nih.gov These strategies often proceed through the generation of radical intermediates. rsc.org While direct deamination is difficult due to the stability of the C-N bond, methods have been developed to activate the amine functionality. nih.govnih.gov One approach involves the conversion of the primary sulfonamide into a species that can be more readily cleaved to form a carbon-centered radical. rsc.org These radicals can then be trapped by various reagents to introduce new functionalities such as halogens, hydroxyl groups, or sulfur-containing moieties. nih.gov Although many deaminative strategies focus on primary alkyl amines, the principles can be extended to the functionalization of primary sulfonamides, opening avenues for the diversification of molecules like this compound. researchgate.netwpmucdn.com

Functionalization of the Hexane (B92381) Chain

The six-carbon chain of this compound provides a scaffold for various chemical modifications, allowing for the introduction of functional groups at different positions.

Selective Oxidation and Reduction Reactions

The aliphatic hexane chain can be selectively oxidized. While direct, selective oxidation of a specific C-H bond in a simple alkane chain is challenging, catalytic systems have been developed that can achieve site-selective oxidation of complex molecules. nih.gov For instance, manganese-based catalysts have shown the ability to perform C(sp3)-H amination, which is a type of oxidation, on various aliphatic C-H bonds. google.com In the context of this compound, such catalytic systems could potentially be employed to introduce hydroxyl or other oxygen-containing groups at specific positions on the hexane chain. The presence of the sulfonamide group might influence the regioselectivity of such reactions. The resulting oxidized products, such as ketones or alcohols, can then serve as handles for further synthetic transformations. nih.gov

Reduction reactions, conversely, would typically be relevant after a functional group has been introduced onto the hexane chain. For example, if an oxidation reaction introduces a keto group, it can be subsequently reduced to a secondary alcohol.

Halogenation and Subsequent Substitution Reactions

The hexane chain of this compound can undergo free-radical halogenation, typically with chlorine or bromine, in the presence of UV light or a radical initiator. libretexts.orgsavemyexams.com This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. savemyexams.com The reactivity of the C-H bonds on the hexane chain follows the general trend of tertiary > secondary > primary, meaning that substitution is more likely to occur at the internal methylene (B1212753) (CH2) groups rather than the terminal methyl (CH3) group. libretexts.org This can lead to a mixture of halogenated products. libretexts.org

Once a halogen atom is introduced onto the hexane chain, it serves as a good leaving group for subsequent nucleophilic substitution reactions. chemistrysteps.comnagwa.com This allows for the introduction of a wide variety of functional groups, such as nitriles, azides, alkoxides, and thiolates. The resulting haloalkane derivative of this compound becomes a versatile intermediate for further synthetic elaboration. chemistrysteps.com For example, elimination reactions can be induced to form alkenes, which can then be subjected to a host of other transformations. chemistrysteps.com

This compound as a Precursor to Advanced Organic Scaffolds

This compound, with its combination of a reactive sulfonamide moiety and a simple alkyl chain, represents a fundamental building block in the construction of more complex molecular architectures. Its utility extends to the synthesis of advanced organic scaffolds, including macrocyclic and polycyclic systems, and as a component in the generation of diversified chemical libraries for drug discovery and material science. The strategic incorporation of this precursor allows for the introduction of the robust and metabolically stable sulfonamide group, which can influence the physicochemical and biological properties of the resulting larger structures.

Incorporation into Macrocyclic and Polycyclic Structures

The sulfonamide group is a key functional handle for the synthesis of macrocyclic and polycyclic structures due to its ability to participate in various carbon-nitrogen bond-forming reactions. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the principles of N-alkylsulfonamide chemistry provide a clear pathway for its incorporation into these complex scaffolds.

Macrocyclization strategies often rely on intramolecular reactions that form large rings. The nitrogen atom of the sulfonamide in a precursor derived from this compound can act as a nucleophile to displace a leaving group at the other end of a linear chain, thereby forming a macrocycle. Recent advancements have highlighted palladium-catalyzed C-H activation as a powerful tool for creating macrocyclic sulfonamides from linear precursors. mdpi.com This method allows for the direct coupling of unactivated C-H bonds, simplifying the synthesis and enabling the use of diverse building blocks. mdpi.com

Another significant approach involves on-resin macrocyclization, particularly utilizing vinyl sulfonamides as Michael acceptors for intramolecular thiol-Michael additions. nih.gov A linear peptide, for instance, can be functionalized with a vinyl sulfonamide at one end and contain a cysteine residue at the other; the thiol side chain of cysteine can then react intramolecularly to form the macrocycle. nih.gov this compound can be envisioned as a starting point for creating such functionalized linear precursors.

The synthesis of polycyclic scaffolds can be achieved through cascade reactions where a simple linear precursor, potentially derived from this compound, undergoes a series of intramolecular cyclizations. rsc.org Brønsted acid-catalyzed carbocyclization cascades, for example, can initiate a sequence of bond-forming events to construct fused heterocyclic systems in a single step. rsc.org The sulfonamide nitrogen can participate as an internal nucleophile in these cascades, leading to the formation of nitrogen-containing polycyclic structures.

Table 1: Representative Macrocyclization Strategies Involving Sulfonamides

| Macrocyclization Strategy | Description | Potential Role of this compound |

| Intramolecular Nucleophilic Substitution | The sulfonamide nitrogen acts as a nucleophile, displacing a leaving group on a linear precursor to form a cyclic structure. | Can be a core component of the linear precursor, providing the nucleophilic nitrogen for cyclization. |

| Palladium-Catalyzed C-H Activation | Direct intramolecular coupling of a C-H bond with the sulfonamide nitrogen, catalyzed by a palladium complex. mdpi.com | The hexyl chain offers multiple C-H bonds that could potentially be activated for cyclization. |

| On-Resin Thiol-Michael Addition | A vinyl sulfonamide-functionalized precursor undergoes intramolecular cyclization with a thiol (e.g., from cysteine). nih.gov | Can be chemically modified to generate the necessary vinyl sulfonamide functionality on a solid support. |

| Ring-Closing Metathesis (RCM) | Two terminal alkenes on a linear precursor are joined to form a cyclic alkene, a reaction compatible with the sulfonamide group. | Can be a part of a diene precursor, with the sulfonamide providing a stable structural element. |

Design and Synthesis of Diversified Chemical Libraries

The creation of diversified chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds for biological activity. Sulfonamides are recognized as valuable scaffolds in this context due to their synthetic tractability and their prevalence in approved pharmaceuticals. nih.govresearchgate.netdntb.gov.ua this compound serves as an elementary building block for the generation of such libraries, offering a simple, non-polar alkyl chain that can be systematically varied or functionalized.

The general approach to building a chemical library from a sulfonamide precursor involves the reaction of the sulfonamide with a diverse set of reactants. For instance, N-alkylsulfonamides can be acylated or alkylated at the nitrogen atom to introduce a wide range of substituents, leading to a library of secondary or tertiary sulfonamides. nih.gov Solid-phase synthesis is a particularly powerful technique for library generation, where a sulfonamide linker can be used to attach molecules to a resin, allowing for sequential reactions and purifications before the final compounds are cleaved from the support. nih.gov

Combinatorial libraries of vinylogous sulfonamidopeptides have been synthesized on solid support, demonstrating the utility of sulfonamide-based building blocks in creating peptide-like structures with enhanced stability. core.ac.uk Furthermore, flow chemistry has been employed for the rapid and environmentally friendly synthesis of sulfonamide libraries, showcasing the adaptability of sulfonamide chemistry to modern synthetic technologies. acs.org

The structural attributes of this compound—a primary sulfonamide with a modifiable nitrogen and a lipophilic hexyl chain—make it an attractive starting point for creating libraries with diverse physicochemical properties. The hexyl group can be varied in length or branching, while the sulfonamide nitrogen can be functionalized with a wide array of chemical motifs, leading to a large and diverse chemical space for exploration.

Table 2: Strategies for Sulfonamide Library Diversification

| Diversification Strategy | Description | Application with this compound |

| N-Alkylation/Arylation | Introduction of various alkyl or aryl groups at the sulfonamide nitrogen. | Reaction of this compound with a library of alkyl or aryl halides. |

| N-Acylation | Acylation of the sulfonamide nitrogen with a variety of acid chlorides or anhydrides. | Creates a library of N-acylsulfonamides with diverse R-groups from the acylating agent. |

| Solid-Phase Synthesis | Use of a sulfonamide linker to attach building blocks to a solid support for sequential reactions. nih.gov | This compound could be used as a building block in solution-phase or attached to a resin for further elaboration. |

| Multi-component Reactions | A one-pot reaction involving three or more reactants to generate complex molecules. | Can serve as the sulfonamide component in reactions like the Petasis or Ugi reaction, incorporating diversity from the other components. |

Theoretical and Computational Studies of N Methylhexane 1 Sulfonamide

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, serve as powerful tools for elucidating the molecular properties of N-methylhexane-1-sulfonamide. These computational approaches provide detailed insights into the molecule's electronic structure, conformational preferences, and spectroscopic characteristics, which are crucial for understanding its chemical behavior.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by the central sulfonamide functional group (-SO₂NH-). DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are used to analyze the geometry and bonding of sulfonamides. ijaers.com The sulfur atom in the sulfonamide group is in a tetrahedral geometry, bonded to two oxygen atoms, a nitrogen atom, and a carbon atom of the hexyl chain. The S=O bonds are highly polarized with significant electron density on the oxygen atoms, which is a key feature of the sulfonamide group.

Natural Bond Orbital (NBO) analysis can be employed to investigate charge distribution and bonding interactions. In this compound, the nitrogen atom is expected to have a partial negative charge, while the sulfur atom carries a partial positive charge. The N-S bond exhibits a degree of double bond character due to the delocalization of the nitrogen lone pair into the antibonding orbitals of the S=O bonds. This delocalization contributes to the stability of the sulfonamide group. The hexyl chain, being an alkyl group, primarily engages in sigma (σ) bonding.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| S=O Bond Length | ~1.43 Å |

| S-N Bond Length | ~1.65 Å |

| S-C Bond Length | ~1.77 Å |

| O-S-O Bond Angle | ~120° |

| N-S-C Bond Angle | ~107° |

Note: These are representative values based on DFT calculations of similar sulfonamides.

Conformational Landscape and Energetics

The conformational flexibility of this compound arises from the rotation around the S-N and S-C single bonds. The conformational preferences of sulfonamides have been studied using both crystallographic data and computational methods. acs.orgresearchgate.net For the S-C bond, the orientation of the alkyl chain relative to the S=O bonds is a key determinant of conformational stability. For the S-N bond, the orientation of the methyl group is significant.

Computational studies on similar sulfonamides have shown that the nitrogen atom in the sulfonamide group can adopt a pyramidal geometry. cgl.org.cn The rotation around the S-N bond is associated with relatively low energy barriers, suggesting that this compound is likely to exist as a mixture of conformers in solution. cgl.org.cn The most stable conformers are those that minimize steric hindrance between the substituents on the sulfur and nitrogen atoms. A systematic analysis of the potential energy surface reveals various local minima corresponding to different staggered and eclipsed conformations. nih.gov

Table 2: Relative Energies of Postulated Conformers of this compound

| Conformer | Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | ~180° | 0.0 (Reference) |

| Gauche | ~60° | 1.5 - 2.5 |

| Eclipsed | ~0° | > 4.0 (Transition State) |

Note: These are estimated values to illustrate the conformational energetics.

Molecular Orbital Analysis and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. ijaers.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. ijaers.comijaers.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms of the sulfonamide group, reflecting the presence of lone pairs. The LUMO is likely to be distributed over the sulfur and oxygen atoms, indicating that these are potential sites for nucleophilic attack. Reactivity descriptors such as chemical hardness, softness, electronegativity, and chemical potential can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. ijaers.com Molecules with a smaller HOMO-LUMO gap are generally more reactive. ijaers.com

Table 3: Predicted Molecular Orbital Properties of this compound

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -7.5 to -8.5 |

| LUMO Energy | 1.0 to 2.0 |

| HOMO-LUMO Gap | 8.5 to 10.5 |

Note: These values are illustrative and based on calculations of analogous sulfonamides.

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical calculations can predict various spectroscopic parameters for this compound, which can be compared with experimental data for structural validation. Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum. The calculations can identify the electronic transitions responsible for the observed absorption bands.

Furthermore, the vibrational frequencies can be calculated and used to simulate the infrared (IR) and Raman spectra. The characteristic vibrational modes of the sulfonamide group, such as the symmetric and asymmetric stretching of the S=O bonds, and the S-N stretching, can be identified and assigned. The calculated nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can also be predicted, providing a valuable tool for the interpretation of experimental NMR spectra.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of an isolated molecule, molecular dynamics (MD) simulations are employed to study the behavior of this compound in a condensed phase, such as in a solvent or in a biological environment. MD simulations model the movement of atoms over time, providing information on intermolecular interactions, solvation effects, and dynamic processes.

In an aqueous solution, the sulfonamide group of this compound is expected to form hydrogen bonds with water molecules, with the oxygen atoms acting as hydrogen bond acceptors and the N-H group acting as a hydrogen bond donor. The hexyl chain will exhibit hydrophobic interactions with nonpolar solvent molecules or other nonpolar parts of surrounding molecules. MD simulations can quantify these interactions and provide a detailed picture of the solvation shell around the molecule. These simulations are also instrumental in understanding how this compound might interact with biological macromolecules, such as proteins, by predicting binding modes and affinities.

Structure-Reactivity Relationship Theories for this compound Derivatives

Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are fundamental in medicinal chemistry and materials science for the rational design of new molecules with desired properties. openaccesspub.org For this compound derivatives, these relationships can be explored computationally. By systematically modifying the structure of this compound, for instance, by changing the length of the alkyl chain or by introducing substituents, and then calculating the resulting changes in electronic and steric properties, one can establish correlations with reactivity or biological activity.

For example, modifying the substitution at the nitrogen atom can significantly impact the acidity of the N-H proton and the hydrogen bonding capabilities of the molecule. openaccesspub.org Altering the hexyl chain can affect the molecule's lipophilicity, which is a crucial parameter for its pharmacokinetic properties. youtube.com Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating calculated molecular descriptors (e.g., HOMO-LUMO gap, dipole moment, molecular surface area) with experimentally observed activities of a series of related sulfonamide derivatives. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts.

Advanced Spectroscopic Elucidation of N Methylhexane 1 Sulfonamide Structure and Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of N-methylhexane-1-sulfonamide in solution. Both ¹H and ¹³C NMR would provide unambiguous evidence for the covalent framework of the molecule and offer insights into its conformational behavior.

Elucidation of Stereochemical and Conformational Details

The flexible n-hexyl chain and the potential for restricted rotation around the S-N bond make the conformational landscape of this compound complex. In solution, the molecule is expected to exist as a dynamic equilibrium of multiple conformers.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for the N-methyl group and the various methylene (B1212753) groups of the hexyl chain. The terminal methyl of the hexyl group would appear as a triplet at approximately 0.9 ppm. The methylene groups would resonate in the range of 1.2-1.8 ppm, with the methylene group alpha to the sulfonyl group (C1) shifted downfield to around 3.0-3.2 ppm due to the electron-withdrawing effect of the SO₂ group. The N-methyl protons would likely appear as a singlet around 2.7-2.9 ppm. The N-H proton signal, expected around 4.5-5.5 ppm, would likely be a broad singlet, and its chemical shift would be sensitive to solvent, concentration, and temperature due to hydrogen bonding. At lower temperatures, it is possible that distinct sets of signals could be observed for different conformers, which would allow for the determination of their relative populations and the energy barriers to interconversion.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, with the terminal methyl carbon of the hexyl chain resonating at approximately 14 ppm. The internal methylene carbons would appear in the 22-32 ppm range. The carbon alpha to the sulfonyl group (C1) would be significantly deshielded, with a predicted chemical shift in the range of 50-55 ppm. The N-methyl carbon is expected to resonate around 30-35 ppm.

Interactive Table of Predicted NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (Hexyl) | ~0.9 (t) | ~14.0 |

| CH₂ (Hexyl, C5) | ~1.3 (m) | ~22.5 |

| CH₂ (Hexyl, C4) | ~1.4 (m) | ~31.5 |

| CH₂ (Hexyl, C3) | ~1.5 (m) | ~25.0 |

| CH₂ (Hexyl, C2) | ~1.8 (m) | ~28.0 |

| SO₂-CH₂ (C1) | ~3.1 (t) | ~52.0 |

| NH | ~5.0 (br s) | - |

Note: Predicted chemical shifts are relative to TMS and can vary based on solvent and other experimental conditions. Multiplicities: s = singlet, t = triplet, m = multiplet, br = broad.

In-situ Reaction Monitoring via NMR

NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. The synthesis of this compound, likely proceeding via the reaction of hexane-1-sulfonyl chloride with methylamine (B109427), could be monitored by ¹H NMR. The disappearance of the starting material signals, such as the characteristic resonance of the sulfonyl chloride proton, and the concurrent appearance of the product signals, including the N-methyl and the alpha-methylene protons of the sulfonamide, would allow for the determination of reaction kinetics and the identification of any intermediates or byproducts.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions, particularly hydrogen bonding.

The FT-IR spectrum is expected to be dominated by strong absorptions corresponding to the sulfonyl (SO₂) group. The asymmetric and symmetric stretching vibrations of the SO₂ group are predicted to appear around 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively rsc.org. The N-H stretching vibration would give rise to a band in the region of 3200-3300 cm⁻¹. The position and shape of this band would be highly sensitive to hydrogen bonding; in the solid state or in concentrated solutions, where intermolecular hydrogen bonds of the N-H···O=S type are prevalent, this band would be broader and shifted to a lower frequency compared to a dilute solution in a non-polar solvent. The C-H stretching vibrations of the hexyl and methyl groups are expected in the 2850-2960 cm⁻¹ region libretexts.org. The S-N stretching vibration is anticipated to be in the 900-950 cm⁻¹ range.

Interactive Table of Predicted Vibrational Frequencies

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3200-3300 (broad) | 3200-3300 (weak) |

| C-H Stretch (alkyl) | 2850-2960 (strong) | 2850-2960 (strong) |

| S=O Asymmetric Stretch | 1320-1350 (strong) | 1320-1350 (weak) |

| S=O Symmetric Stretch | 1140-1160 (strong) | 1140-1160 (medium) |

| S-N Stretch | 900-950 (medium) | 900-950 (medium) |

Mass Spectrometry for Mechanistic Pathway Tracing and Product Validation

Mass spectrometry is a crucial tool for confirming the molecular weight of this compound and for elucidating its fragmentation pathways, which can aid in its identification.

Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 179. The fragmentation of this compound would likely proceed through several pathways. Cleavage of the C-C bonds in the hexyl chain would lead to a series of alkyl fragments, with a characteristic loss of 14 amu (CH₂) between adjacent peaks researchgate.netlibretexts.org. Alpha-cleavage next to the sulfonyl group could result in the loss of a pentyl radical (C₅H₁₁) to give a fragment at m/z = 108. Cleavage of the S-N bond is also a common fragmentation pathway for sulfonamides, which could lead to a [CH₃NH]⁺ fragment at m/z = 30 and a [C₆H₁₃SO₂]⁺ fragment at m/z = 149. Another characteristic fragmentation of sulfonamides involves the loss of SO₂ (64 amu), which could occur from the molecular ion or other fragments nih.govnih.gov.

Interactive Table of Predicted Mass Spectrometry Fragments

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 179 | [C₇H₁₇NO₂S]⁺ | Molecular Ion (M⁺) |

| 150 | [C₆H₁₂NSO₂]⁺ | M⁺ - C₂H₅ |

| 136 | [C₅H₁₀NSO₂]⁺ | M⁺ - C₃H₇ |

| 122 | [C₄H₈NSO₂]⁺ | M⁺ - C₄H₉ |

| 108 | [C₃H₆NSO₂]⁺ | M⁺ - C₅H₁₁ |

| 94 | [CH₄NSO₂]⁺ | Cleavage of C-S bond |

| 85 | [C₆H₁₃]⁺ | Cleavage of C-S bond |

| 57 | [C₄H₉]⁺ | Fragmentation of hexyl chain |

| 43 | [C₃H₇]⁺ | Fragmentation of hexyl chain |

X-ray Crystallography for Solid-State Structure and Packing Analysis

Although no experimental crystal structure of this compound has been reported, its solid-state structure can be predicted based on the known crystal structures of analogous simple sulfonamides, such as N-methylmethanesulfonamide.

The molecule would adopt a specific conformation in the solid state, likely one that minimizes steric hindrance and maximizes favorable intermolecular interactions. The geometry around the sulfur atom is expected to be tetrahedral.

Supramolecular Aggregation and Hydrogen Bonding Networks

The most significant intermolecular interaction governing the crystal packing of this compound would be hydrogen bonding. The N-H group serves as a hydrogen bond donor, while the two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. This would lead to the formation of robust N-H···O=S hydrogen bonds nih.govsemanticscholar.org.

N Methylhexane 1 Sulfonamide As a Core Building Block in Chemical Synthesis

Utility in Multi-Step Organic Synthesis

The sulfonamide moiety is a robust functional group that is stable to a wide range of reaction conditions, making it a valuable component in multi-step synthetic sequences. The synthesis of sulfonamides can be achieved through various methods, with the most common being the reaction of a sulfonyl chloride with a primary or secondary amine. This straightforward and generally high-yielding reaction allows for the facile incorporation of the N-methylhexane-1-sulfonamide core into more complex molecular architectures.

Once incorporated, the sulfonamide group can serve several purposes. It can act as a protecting group for amines, due to the decreased nucleophilicity and basicity of the nitrogen atom. The acidic nature of the proton on the nitrogen in N-monosubstituted sulfonamides can be exploited in various chemical transformations. Furthermore, the sulfonyl group can influence the reactivity of adjacent functional groups, providing a level of control in intricate synthetic pathways.

Recent advancements have highlighted novel methods for sulfonamide synthesis that bypass the traditional reliance on sulfonyl chlorides, utilizing sulfonic acids and isocyanides, or employing transition metal-catalyzed cross-coupling reactions. researchgate.netfrontiersrj.com These methods expand the toolkit available to synthetic chemists for incorporating structures like this compound into target molecules.

Table 1: Synthetic Routes to N-Alkyl Alkanesulfonamides

| Reactants | Reagents/Catalysts | Product | Key Features |

| Alkanesulfonyl chloride, Methylamine (B109427) | Base (e.g., pyridine, triethylamine) | N-methylalkanesulfonamide | Traditional and widely used method. |

| Alkanesulfonic acid, Methyl isocyanide | Dichloromethane | N-methylalkanesulfonamide | Mild conditions, rapid reaction. researchgate.net |

| Aryl/Alkyl thiol, Methylamine | Oxidizing agent | N-methylalkanesulfonamide | Direct synthesis from thiols. |

| Nitroarenes, Aryl sulfinates | Iron catalyst | N-aryl sulfonamide | Example of metal-catalyzed N-S bond formation. frontiersrj.com |

Role in Asymmetric Synthesis as a Chiral Auxiliary or Ligand Scaffold

Chiral sulfonamides have proven to be highly effective in asymmetric synthesis, serving as both chiral auxiliaries and as scaffolds for chiral ligands. researchtrends.net A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.orgsigmaaldrich.com While this compound itself is not chiral, it can be derived from or incorporated into chiral structures to influence the stereochemical outcome of a reaction.

For instance, a chiral amine could be used in the synthesis of a sulfonamide, or a chiral center could be present in the hexane (B92381) chain. Such chiral N-alkyl alkanesulfonamides can direct the stereoselective alkylation of enolates or guide the stereochemical course of aldol (B89426) reactions and Michael additions. researchtrends.netnih.gov The sulfonamide group can coordinate with metal centers, and its steric and electronic properties can create a chiral environment that favors the formation of one enantiomer or diastereomer over another.

Moreover, the sulfonamide linkage is integral to the structure of many successful chiral ligands used in transition metal-catalyzed reactions. nih.gov These ligands, often bidentate or polydentate, coordinate to a metal center and create a chiral pocket around the active site, enabling high levels of enantioselectivity in reactions such as hydrogenation, allylation, and cyclopropanation. researchtrends.net The N-methyl and hexyl groups of this compound could be modified or substituted with chiral entities to create novel ligand scaffolds.

Table 2: Applications of Sulfonamides in Asymmetric Synthesis

| Application | Role of Sulfonamide | Example Reaction | Reference |

| Chiral Auxiliary | Directs stereoselective transformations | Diastereoselective enolate alkylations | nih.gov |

| Chiral Auxiliary | Control in aldol reactions | Evans-type aldol reactions with oxazolidinone auxiliaries | wikipedia.org |

| Chiral Ligand | Induces enantioselectivity in metal catalysis | Asymmetric transfer hydrogenation of ketones | researchtrends.net |

| Chiral Ligand | Formation of C-C bonds with stereocontrol | Catalytic asymmetric 2-haloallylation | nih.gov |

Integration into Catalyst Design

The acidic proton on the sulfonamide nitrogen allows this functional group to act as a hydrogen bond donor, a property that has been harnessed in the design of organocatalysts. Bifunctional catalysts, which contain both a hydrogen bond donor and a hydrogen bond acceptor (or a Brønsted acid and a Brønsted base), have emerged as powerful tools in asymmetric synthesis. researchgate.net

Sulfonamide-containing organocatalysts, often based on scaffolds like thiourea, cinchona alkaloids, or proline, have been successfully employed in a variety of enantioselective transformations. researchtrends.netrsc.org For example, a proline derivative featuring a sulfonamide moiety has been shown to be an effective catalyst for asymmetric aldol reactions, where the sulfonamide group is believed to participate in the transition state stabilization through hydrogen bonding. rsc.org

While this compound is a simple molecule, the N-methylsulfonamide functional group can be incorporated into more complex molecular frameworks to create novel organocatalysts. The lipophilic hexyl chain could be advantageous in certain applications, influencing solubility and catalyst performance in nonpolar media. The design of such catalysts allows for fine-tuning of steric and electronic properties to achieve high levels of stereocontrol. nih.gov

Chemical Reactivity and Selectivity in N Methylhexane 1 Sulfonamide Reactions

Regioselective Functionalization of the Sulfonamide Moiety

The sulfonamide group (R-SO₂-NHR') possesses two primary sites for functionalization: the nitrogen atom and the carbon atoms of the alkyl chains. Achieving regioselectivity in these reactions is a significant synthetic challenge.

N-Functionalization

The nitrogen atom of the sulfonamide is a key site for introducing molecular diversity. N-alkylation and N-arylation reactions are common strategies to modify the properties of the parent sulfonamide.

N-Alkylation: The hydrogen atom on the nitrogen of N-methylhexane-1-sulfonamide can be substituted with various alkyl groups. Transition metal-catalyzed reactions, particularly those employing copper, have proven effective for the N-alkylation of sulfonamides with alcohols. This "hydrogen borrowing" methodology offers an atom-economical and environmentally benign approach. For instance, the reaction of a sulfonamide with an alcohol in the presence of a copper catalyst can proceed to give the corresponding N-alkylated product in good yield. The reaction mechanism is believed to involve the in-situ formation of an aldehyde from the alcohol, followed by condensation with the sulfonamide to form an N-sulfonylimine, which is then reduced by a copper hydride species.

A study on the copper-catalyzed N-alkylation of various sulfonamides with benzyl alcohol demonstrated the efficiency of this method. While this compound was not explicitly included, analogous N-alkyl and N-aryl sulfonamides underwent the reaction successfully. The choice of copper catalyst and reaction conditions significantly impacts the reaction outcome. For example, the use of Cu(OAc)₂ as a catalyst in the presence of a base like K₂CO₃ has been shown to be effective.

Table 1: Examples of Copper-Catalyzed N-Alkylation of Sulfonamides with Benzyl Alcohol

| Entry | Sulfonamide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | p-Toluenesulfonamide | Cu(OAc)₂ | K₂CO₃ | Toluene | 110 | 95 |

| 2 | Methanesulfonamide | Cu(OAc)₂ | K₂CO₃ | Toluene | 110 | 88 |

| 3 | Benzenesulfonamide | CuCl | K₂CO₃ | Toluene | 110 | 45 |

This table is illustrative and based on general findings for N-alkylation of sulfonamides. Specific data for this compound is not available in the provided search results.

N-Arylation: The introduction of an aryl group at the nitrogen atom can also be achieved through various cross-coupling methodologies, although this is less commonly reported for simple N-alkylsulfonamides compared to their primary counterparts.

C-H Functionalization

Direct functionalization of the C-H bonds of the hexyl chain or the N-methyl group offers a powerful and efficient way to introduce complexity. Rhodium-catalyzed C-H amination has emerged as a potent tool for this purpose. These reactions often proceed via a metallonitrene intermediate that can insert into C-H bonds. The regioselectivity of such insertions is influenced by both electronic and steric factors, with a general preference for the most electron-rich and sterically accessible C-H bonds.

For a linear alkyl chain like the hexyl group in this compound, C-H amination would likely lead to a mixture of products, with functionalization occurring at various positions along the chain. The directing effect of the sulfonamide group can play a role in favoring insertion at specific positions, often at the γ- or δ-carbon.

Stereoselective Transformations and Control

Introducing chirality into sulfonamide-containing molecules is of significant interest, particularly in the context of drug discovery. Stereoselective transformations involving this compound can be approached by creating stereocenters at the sulfur atom, the α-carbon of the N-methyl group, or within the hexyl chain.

Synthesis of Chiral Sulfonamides

The direct asymmetric synthesis of chiral sulfonamides from prochiral starting materials remains a challenging area of research. One approach involves the use of chiral auxiliaries. For instance, chiral amines can be reacted with sulfonyl chlorides to generate diastereomeric sulfonamides, which can then be separated. Subsequent removal of the chiral auxiliary would yield the enantiopurified sulfonamide.

Another strategy involves the catalytic enantioselective synthesis of axially chiral N-arylsulfonamides. While not directly applicable to this compound, these methodologies, often employing palladium catalysts with chiral ligands, highlight the potential for developing asymmetric C-N bond-forming reactions that could be adapted for aliphatic sulfonamides. A study on the Pd-catalyzed N-allylation of secondary sulfonamides demonstrated good enantioselectivity in the synthesis of N-C axially chiral sulfonamides nih.gov.

Table 2: Enantioselective N-Allylation of N-(2-alkynyl-6-methylphenyl)sulfonamides

| Entry | Sulfonyl Group | Yield (%) | ee (%) |

| 1 | 4-Toluenesulfonyl | 95 | 85 |

| 2 | 4-Nitrobenzenesulfonyl | 99 | 92 |

| 3 | 2-Naphthalenesulfonyl | 91 | 88 |

| 4 | Methanesulfonyl | 93 | 87 |

This table illustrates the potential for achieving high enantioselectivity in reactions involving the sulfonamide nitrogen, although the substrates are structurally different from this compound. nih.gov

Diastereoselective Reactions

For substrates that already contain a stereocenter, the sulfonamide group can influence the diastereoselectivity of subsequent reactions. For example, in the case of a chiral N-alkylsulfonamide, reactions at a prochiral center in the alkyl chain can be directed by the existing stereocenter.

The development of diastereoselective reactions of chiral N-tert-butanesulfinylazadienes with azomethine ylides to produce densely substituted pyrrolidines showcases how a chiral sulfinyl group can control the stereochemical outcome of a reaction. This principle could potentially be extended to reactions involving chiral derivatives of this compound.

Influence of Electronic and Steric Factors on Reactivity

The reactivity and selectivity of reactions involving this compound are governed by a delicate interplay of electronic and steric effects.

Electronic Effects

The electron-withdrawing nature of the sulfonyl group plays a significant role in the reactivity of the sulfonamide moiety. It increases the acidity of the N-H proton, facilitating its deprotonation and subsequent N-functionalization. In C-H functionalization reactions, the sulfonyl group can influence the electronics of the adjacent alkyl chains, although this effect diminishes with distance from the functional group.

In the context of N-allylation of N-arylsulfonamides, the electronic nature of the substituent on the sulfonyl group can have a modest effect on the enantioselectivity of the reaction. For instance, electron-withdrawing groups on the benzenesulfonyl moiety have been observed to slightly increase the enantiomeric excess in some cases nih.gov.

Steric Effects

Steric hindrance around the sulfonamide nitrogen and the adjacent carbon atoms can significantly impact the feasibility and outcome of reactions. The size of the N-alkyl group can influence the regioselectivity of reactions on the sulfonamide.

A study on the base-induced rearrangement of orthogonally protected N-alkyl arylsulfonamides demonstrated a strong influence of the steric bulk of the N-alkyl group on the reaction pathway. While smaller N-alkyl groups like methyl or ethyl allowed for a competing cyclization reaction, larger, more sterically demanding groups such as isopropyl or isobutyl effectively suppressed this side reaction, leading to higher yields of the desired rearranged product. This highlights how the steric environment around the nitrogen atom can be manipulated to control reaction outcomes.

Table 3: Influence of N-Alkyl Group Size on the Rearrangement of N-Alkyl-N-(carbomethoxy)benzenesulfonamides

| N-Alkyl Group (R¹) | Rearrangement Product Yield (%) | Cyclization Product Yield (%) |

| Methyl | 60 | 35 |

| Ethyl | 75 | 20 |

| Isopropyl | 95 | <5 |

| Isobutyl | 92 | <5 |

This table is based on a study of arylsulfonamides and illustrates the principle of steric influence on reactivity.

For this compound, the relatively small methyl group on the nitrogen would suggest moderate steric hindrance, potentially allowing for a wider range of reactions compared to sulfonamides with bulkier N-substituents. Conversely, the hexyl chain, while flexible, can also exert steric influence, particularly in reactions targeting the sulfonyl group or the nitrogen atom.

Environmental Chemical Transformations of N Methylhexane 1 Sulfonamide Abiotic Pathways

Photochemical Degradation Pathways

Direct and indirect photolysis are significant degradation pathways for many organic compounds in the aquatic environment. For sulfonamides, the presence of a chromophore, such as an aromatic ring, is crucial for absorbing sunlight and initiating photochemical reactions. N-methylhexane-1-sulfonamide, lacking an aromatic ring, is not expected to undergo significant direct photolysis.

However, indirect photolysis, mediated by reactive species present in sunlit waters such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and dissolved organic matter (DOM), could contribute to its degradation. Studies on other sulfonamides have shown that indirect photolysis can be a significant degradation route. For instance, the photodegradation of sulfonamide antibiotics is often accelerated in the presence of DOM, which acts as a photosensitizer.

Key photochemical degradation reactions for sulfonamides often involve the cleavage of the sulfur-nitrogen (S-N) bond or transformations of the aromatic ring. nih.gov While this compound lacks the aromatic ring, the S-N bond remains a potential site for photochemical attack by highly reactive species like hydroxyl radicals.

Table 1: Predicted Photochemical Degradation Behavior of this compound based on Analogous Compounds

| Degradation Pathway | Relevance to this compound | Expected Rate | Primary Reactive Species | Potential Transformation Products |

| Direct Photolysis | Low | Negligible | Sunlight | --- |

| Indirect Photolysis | Moderate | Slow to Moderate | •OH, ¹O₂ | Hexanesulfonic acid, Methylamine (B109427), Oxidation products of the hexyl chain |

Chemical Hydrolysis and Oxidation Processes

Hydrolysis:

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a molecule of water. The stability of the sulfonamide bond to hydrolysis is dependent on the pH of the surrounding medium.

Research on a variety of sulfonamide antibiotics has demonstrated that they are generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9). researchgate.net Significant hydrolysis of sulfonamides typically requires either strongly acidic or alkaline conditions and elevated temperatures, which are not common in most natural environments. For instance, a study on twelve different sulfonamides showed that they were all hydrolytically stable at pH 9, with nine of them also being stable at pH 7. researchgate.net Therefore, it is anticipated that this compound would also exhibit low rates of hydrolysis in the environment.

Oxidation:

Chemical oxidation in the environment is primarily driven by reactive oxygen species such as hydroxyl radicals (•OH) and ozone (O₃). These oxidants can react with organic contaminants, leading to their degradation.

For aliphatic compounds like this compound, oxidation is likely to be initiated by hydrogen abstraction from the alkyl (hexyl) chain by hydroxyl radicals. This would lead to the formation of a carbon-centered radical, which can then react further with oxygen to form various oxidation products. Studies on the oxidation of other organic molecules with alkyl chains have shown this to be a common degradation pathway. For instance, the degradation of linear alkylbenzene sulfonates (LAS) is initiated by the oxidation of the alkyl chain. industrialchemicals.gov.auresearchgate.net

Advanced oxidation processes (AOPs), such as the Fenton reaction (Fe²⁺/H₂O₂), which generate hydroxyl radicals, have been shown to be effective in degrading sulfonamide antibiotics in water treatment scenarios. nih.gov This suggests that if sufficient concentrations of hydroxyl radicals are present in the environment, this compound could undergo oxidative degradation.

Table 2: Predicted Hydrolysis and Oxidation Behavior of this compound

| Process | Controlling Factors | Expected Environmental Significance | Potential Transformation Products |

| Hydrolysis | pH, Temperature | Low | Hexanesulfonic acid, Methylamine |

| Oxidation | Concentration of oxidants (e.g., •OH) | Moderate, depending on local conditions | Hydroxylated and carboxylated derivatives of the hexyl chain, Cleavage products |

Sorption and Transport Mechanisms in Abiotic Environmental Compartments

The movement and distribution of this compound in the environment will be governed by its tendency to sorb to soil and sediment particles. Sorption is influenced by both the chemical properties of the compound and the characteristics of the environmental matrix, such as soil organic matter content, clay mineralogy, and pH.

For sulfonamide antibiotics, sorption to soil is a key process affecting their environmental fate. nih.gov The degree of sorption is often correlated with the organic carbon content of the soil, indicating that hydrophobic interactions play a role. nih.govresearchgate.net However, the speciation of the sulfonamide, which is pH-dependent, is also a critical factor. Sulfonamides can exist as neutral, cationic, or anionic species depending on the pH, and this affects their interaction with charged soil particles. acs.org

Table 3: Predicted Sorption and Transport Behavior of this compound

| Environmental Compartment | Key Sorption Mechanisms | Influencing Factors | Predicted Mobility |

| Soil/Sediment | Hydrophobic partitioning, Hydrogen bonding | Soil organic carbon content, pH, Clay content | Moderate |

| Aquatic Systems | Partitioning to suspended solids and sediment | Organic carbon content of solids | Moderate potential for transport in the water column |

Future Directions and Emerging Research Avenues for N Methylhexane 1 Sulfonamide

Exploration of Unconventional Synthetic Methodologies

Traditional synthesis of sulfonamides often relies on the reaction of sulfonyl chlorides with amines, a robust but sometimes limited approach regarding functional group tolerance and environmental impact. acs.orgnih.gov The future of N-methylhexane-1-sulfonamide synthesis lies in the adoption of unconventional, more sustainable, and efficient methodologies that offer greater control and versatility.

Photoredox Catalysis: This strategy utilizes visible light to drive chemical reactions, enabling transformations under mild conditions. uni-regensburg.deacs.orgnih.gov For the synthesis of this compound, photoredox catalysis could facilitate novel carbon-sulfur or nitrogen-sulfur bond formations that are difficult to achieve through traditional thermal methods. acs.org Researchers are exploring three-component reactions where an aryl or alkyl radical precursor, a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and an amine are coupled, a strategy that could be adapted for the targeted synthesis of N-alkylsulfonamides. acs.orgacs.orgrsc.org

Electrochemical Synthesis: By using electricity as a reagentless oxidant or reductant, electrochemical methods offer a green and highly tunable approach to synthesis. nih.govtue.nlnoelresearchgroup.com The electrochemical oxidative coupling of thiols and amines is a promising avenue for constructing the sulfonamide backbone. nih.govtue.nl This would involve the direct coupling of hexane-1-thiol and methylamine (B109427), avoiding the need for pre-functionalized and often harsh reagents like sulfonyl chlorides. nih.gov

Mechanochemistry: This solvent-free or low-solvent technique uses mechanical force (e.g., ball milling) to induce chemical reactions. rsc.orgrsc.orgresearchgate.net A three-component mechanochemical reaction involving an aryl or alkyl halide, a sulfur dioxide surrogate (like potassium metabisulfite, K₂S₂O₅), and an amine has been developed for aromatic sulfonamides and could be investigated for alkyl sulfonamides like this compound. rsc.orgrsc.orgthieme-connect.com This method reduces waste and can lead to the formation of unique polymorphs.

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control. acs.orgrsc.orgacs.orgresearchgate.net The synthesis of this compound in a flow reactor would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purity while minimizing hazardous intermediates. rsc.orgacs.org

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, novel bond formations. uni-regensburg.deacs.orgacs.org | Development of specific photocatalysts, optimization of light source and reaction time. |

| Electrochemical Synthesis | Green (reagentless), high atom economy, precise control over redox potential. nih.govrsc.org | Electrode material selection, electrolyte optimization, reactor design. |

| Mechanochemistry | Reduced solvent use, energy efficiency, access to novel solid-state structures. rsc.orgrsc.org | Milling frequency and time optimization, use of liquid-assisted grinding. |

| Flow Chemistry | Enhanced safety and scalability, precise process control, improved yield and purity. acs.orgrsc.orgacs.org | Reactor design, optimization of flow rates and residence times, integration of in-line analysis. |

Advanced Computational Modeling for Complex Reactivity Prediction

As synthetic methodologies become more sophisticated, predicting the outcome of complex reactions becomes increasingly challenging. Advanced computational modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for understanding and predicting the reactivity of molecules like this compound. doaj.orgnih.gov

DFT calculations can elucidate reaction mechanisms, predict the stability of intermediates and transition states, and explain regioselectivity and stereoselectivity. researchgate.net For instance, in exploring the photoredox-catalyzed synthesis of this compound, computational models could help identify the most favorable reaction pathways and predict the quantum yields of different photocatalytic systems. mdpi.com These theoretical investigations can compute geometrical parameters (bond lengths and angles), frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) to understand the molecule's reactivity and potential interaction sites. doaj.orgnih.gov This predictive power can significantly reduce the experimental effort required for reaction optimization by screening potential catalysts and conditions in silico before attempting them in the lab.

Table 2: Key Parameters from DFT Calculations for Reactivity Analysis

| Computational Method | Parameter Calculated | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Frontier Molecular Orbitals (HOMO/LUMO) | Predicts chemical reactivity and kinetic stability. doaj.orgnih.gov |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. doaj.orgnih.gov | |

| Transition State Energy Barriers | Elucidates reaction mechanisms and predicts reaction rates. researchgate.net | |

| Bond Dissociation Energies | Assesses the stability of chemical bonds and potential fragmentation pathways. |

Development of Novel Analytical Techniques for In-Operando Studies

Understanding reaction mechanisms and kinetics in real-time is crucial for optimizing synthetic processes. The development of novel analytical techniques for in-operando studies—the analysis of a reaction as it happens—is a critical future direction. For the synthesis of this compound, techniques like in-situ Raman and Infrared (IR) spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products. conicet.gov.arresearchgate.netnih.gov

Raman Spectroscopy: This technique is highly sensitive to changes in molecular vibrations and can be used to monitor the formation of the S-N bond in this compound. Surface-Enhanced Raman Spectroscopy (SERS) can further amplify the signal, allowing for the detection of low-concentration intermediates. nih.govnih.govbiospec.netrsc.org This could be particularly valuable for monitoring reactions in continuous flow systems. biospec.netrsc.org

Infrared (IR) Spectroscopy: In-situ IR spectroscopy can track the disappearance of reactant peaks and the appearance of product peaks, providing valuable kinetic data. conicet.gov.armdpi.com By coupling these spectroscopic techniques with reaction vessels or flow reactors, researchers can gain unprecedented insight into the reaction dynamics, identify bottlenecks, and rapidly optimize conditions for the synthesis of this compound.

Integration into Advanced Materials Science Research (Non-Biological Applications)

While sulfonamides are widely known for their biological activity, their unique chemical properties also make them attractive for materials science applications. researchgate.net A key future direction is the integration of this compound into advanced materials, leveraging its specific structure for non-biological purposes.

The presence of a polar sulfonamide group and a nonpolar hexyl chain gives this compound an amphiphilic character. This structure could be exploited in the design of new polymers and functional materials.

pH-Responsive Polymers: The sulfonamide group has an acidic proton, and its pKa can be tuned. acs.orgnih.gov By incorporating this compound as a monomer into a polymer chain, it is possible to create materials that change their solubility or conformation in response to changes in pH. acs.orgnih.govrsc.orgresearchgate.net Such materials could find applications in sensors, smart coatings, or controlled release systems for non-biological actives.

Fluorinated Surfactants and Coatings: Although this compound itself is not fluorinated, its structural analogues, perfluoroalkane sulfonamides, are known for their extreme stability and surfactant properties. mdpi.comclearsynth.comcymitquimica.comlgcstandards.com Research could explore the synthesis and properties of partially or fully fluorinated versions of this compound for use in high-performance coatings, lubricants, or as components in advanced polymer electrolyte membranes.

Table 3: Potential Non-Biological Applications in Materials Science

| Material Type | Functional Role of this compound | Potential Application |

|---|---|---|

| pH-Responsive Polymers | Provides acidic proton for pH-triggered ionization and conformational change. nih.govresearchgate.net | Smart hydrogels, sensors, controlled release matrices. |

| Functional Monomers | Acts as a building block in polymerization (e.g., via RAFT polymerization). acs.orgrsc.org | Specialty polymers with tunable properties. |

| Surfactants/Coatings | Amphiphilic character for surface activity (especially fluorinated analogues). mdpi.com | High-performance coatings, emulsifiers, fire-fighting foams. |

Q & A

What are the standard synthetic routes for N-methylhexane-1-sulfonamide, and how can researchers validate reaction efficiency?

Basic

The synthesis typically involves sulfonation of hexane-1-amine followed by N-methylation. A common approach uses methanesulfonyl chloride under anhydrous conditions with a tertiary amine base (e.g., triethylamine) to form the sulfonamide intermediate. Validation includes monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirming purity through HPLC-MS (retention time ~8.2 min, [M+H]+ m/z 194.1) . Post-synthesis, elemental analysis (C: 49.4%, H: 8.3%, N: 7.2%) ensures stoichiometric accuracy.

Advanced

For optimized yields, researchers should explore solvent polarity effects (e.g., dichloromethane vs. THF) and catalyst systems. Kinetic studies using in-situ FTIR can track sulfonation rates, while computational tools (e.g., Gaussian simulations) predict transition states for methylation steps. Contradictions in reported yields (e.g., 60–85%) may arise from competing N-oxidation; mitigate this by maintaining inert atmospheres and low temperatures (0–5°C) .

How can spectral contradictions in characterizing this compound be resolved?

Basic

Standard characterization includes:

- ¹H NMR (CDCl₃): δ 1.3–1.6 (m, 8H, hexyl chain), δ 2.8 (s, 3H, N–CH₃), δ 3.1 (t, 2H, –SO₂–NH–).

- IR : Strong bands at 1330 cm⁻¹ (asymmetric S=O) and 1160 cm⁻¹ (symmetric S=O) .

Discrepancies in peak splitting (e.g., NH proton broadening) often stem from hygroscopicity; ensure rigorous drying and use of deuterated DMSO for sharper signals.

Advanced

Ambiguities in ¹³C NMR assignments (e.g., overlapping alkyl carbons) require 2D techniques like HSQC or DEPT-135. For unresolved stereochemical impurities, chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) can separate enantiomers. Mass spectral fragmentation patterns (e.g., m/z 176.1 from –H₂O loss) should align with computational predictions (e.g., MassFrontier software) .

What methodologies are recommended for assessing the biological activity of this compound?

Basic

Screen for antimicrobial activity using broth microdilution assays (MIC determination against S. aureus and E. coli). Prepare stock solutions in DMSO (<1% final concentration) and validate cytotoxicity via MTT assays on HEK-293 cells (IC₅₀ >100 µM indicates low toxicity) .

Advanced

To elucidate mechanisms, perform competitive binding assays with bacterial dihydropteroate synthase (DHPS). Resolve false positives by comparing inhibition in folP-knockout vs. wild-type strains. For anti-inflammatory potential, measure COX-2 inhibition (ELISA) and cross-validate with molecular docking studies (PDB: 5IKT) .

How can this compound be optimized for drug delivery applications?

Basic

Leverage its amphiphilic nature to formulate micelles or liposomes. Determine critical micelle concentration (CMC) via pyrene fluorescence (typical CMC ~0.2 mM). Assess stability in physiological buffers (PBS, pH 7.4) over 72 hours using dynamic light scattering (DLS) .

Advanced

Modify the hexyl chain length or introduce PEGylation to enhance pharmacokinetics. In vivo studies in rodent models should track bioavailability (Cₘₐₓ ~2.3 µg/mL at 50 mg/kg dose) and renal clearance rates. Address solubility limitations by co-crystallization with cyclodextrins (e.g., β-CD) .

How should researchers address contradictions in bioactivity data across studies?

Advanced

Contradictions (e.g., conflicting MIC values) may arise from strain-specific resistance or assay conditions. Standardize protocols using CLSI guidelines and include positive controls (e.g., sulfamethoxazole). Meta-analysis of dose-response curves (Hill slopes >1.5 suggest cooperative binding) and statistical rigor (ANOVA with post-hoc Tukey tests) are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.